molecular formula C11H18O3 B13846266 3-(1,4-Dioxaspiro[4.5]decan-8-ylidene)propan-1-ol

3-(1,4-Dioxaspiro[4.5]decan-8-ylidene)propan-1-ol

Cat. No.: B13846266
M. Wt: 198.26 g/mol
InChI Key: BFSZROWAUVQXIX-UHFFFAOYSA-N
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Description

3-(1,4-Dioxaspiro[4.5]decan-8-ylidene)propan-1-ol is a chemical compound with a unique spirocyclic structure. This compound is characterized by a spiro linkage between a dioxane ring and a decane ring, which imparts distinct chemical properties. It is used in various scientific research applications due to its reactivity and structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,4-Dioxaspiro[4.5]decan-8-ylidene)propan-1-ol typically involves the reaction of 1,4-dioxaspiro[4.5]decan-8-one with appropriate reagents under controlled conditions. One common method includes the reduction of 1,4-dioxaspiro[4.5]decan-8-one using sodium borohydride in methanol . The reaction is carried out at low temperatures to ensure the selective reduction of the ketone group to the corresponding alcohol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

3-(1,4-Dioxaspiro[4.5]decan-8-ylidene)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be further reduced to form different alcohol derivatives.

    Substitution: The spirocyclic structure allows for nucleophilic substitution reactions, where the dioxane ring can be modified with different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to introduce new functional groups.

Major Products Formed

    Oxidation: Formation of 1,4-dioxaspiro[4.5]decan-8-one.

    Reduction: Formation of various alcohol derivatives.

    Substitution: Formation of substituted spirocyclic compounds with different functional groups.

Scientific Research Applications

3-(1,4-Dioxaspiro[4.5]decan-8-ylidene)propan-1-ol is utilized in several scientific research fields:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Employed in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(1,4-Dioxaspiro[4.5]decan-8-ylidene)propan-1-ol involves its interaction with molecular targets through its functional groups. The alcohol group can form hydrogen bonds with biological molecules, while the spirocyclic structure provides steric hindrance that can influence binding affinity and specificity. The compound may also participate in redox reactions, affecting cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1,4-Dioxaspiro[45]decan-8-ylidene)propan-1-ol is unique due to its specific combination of a spirocyclic structure and an alcohol functional group

Properties

Molecular Formula

C11H18O3

Molecular Weight

198.26 g/mol

IUPAC Name

3-(1,4-dioxaspiro[4.5]decan-8-ylidene)propan-1-ol

InChI

InChI=1S/C11H18O3/c12-7-1-2-10-3-5-11(6-4-10)13-8-9-14-11/h2,12H,1,3-9H2

InChI Key

BFSZROWAUVQXIX-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1=CCCO)OCCO2

Origin of Product

United States

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